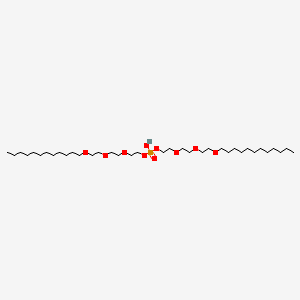

Bis(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) hydrogen phosphate

Description

Properties

CAS No. |

62249-18-7 |

|---|---|

Molecular Formula |

C36H75O10P |

Molecular Weight |

698.9 g/mol |

IUPAC Name |

bis[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] hydrogen phosphate |

InChI |

InChI=1S/C36H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-39-25-27-41-29-31-43-33-35-45-47(37,38)46-36-34-44-32-30-42-28-26-40-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,37,38) |

InChI Key |

WADOGHZARUGFCV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOCCOP(=O)(O)OCCOCCOCCOCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) hydrogen phosphate typically involves the reaction of dodecyloxyethanol with ethylene oxide to form the intermediate ethoxylated alcohol. This intermediate is then reacted with phosphorus oxychloride (POCl3) under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Bis(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) hydrogen phosphate can undergo oxidation reactions, especially in the presence of strong oxidizing agents.

Reduction: This compound can be reduced under specific conditions, although it is less common.

Substitution: The ethoxy groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

Oxidation: Formation of corresponding phosphates and alcohols.

Reduction: Formation of simpler alcohols and phosphates.

Substitution: Formation of substituted ethoxy derivatives.

Scientific Research Applications

Drug Delivery Systems

Bis(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) hydrogen phosphate has shown promise in enhancing drug permeability across biological membranes. Its ability to form complexes with various ions and molecules makes it suitable for solubilizing hydrophobic drugs, which can improve their bioavailability.

Surfactant Properties

The compound exhibits surfactant characteristics, which can be leveraged in formulations requiring emulsification or solubilization. Its multi-ether structure enhances its effectiveness as a surfactant in various industrial applications, including cosmetics and pharmaceuticals.

Biocompatibility Studies

Research indicates that this compound interacts favorably with biological membranes, suggesting potential applications in biocompatible materials for medical devices or drug delivery systems. Studies on its toxicity profile indicate low toxicity levels, making it a candidate for further exploration in biomedical applications .

Case Studies and Research Findings

Several studies have been conducted to explore the specific applications of this compound:

- Drug Solubilization : A study demonstrated that formulations containing this compound significantly improved the solubility of poorly soluble drugs, enhancing their therapeutic efficacy.

- Biocompatibility Assessment : Research on cell cultures indicated that the compound exhibited minimal cytotoxicity, supporting its potential use in biomedical devices.

- Environmental Impact Studies : Investigations into the environmental degradation of this compound suggest that it does not persist in aquatic environments, indicating a lower ecological risk compared to other phosphate esters .

Mechanism of Action

The mechanism of action of Bis(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) hydrogen phosphate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in its role as an emulsifier and phase transfer catalyst. The molecular targets include lipid bilayers and hydrophobic compounds, facilitating their solubilization and interaction in aqueous environments.

Comparison with Similar Compounds

Structural and Functional Differences

Bis(2-ethylhexyl) Phosphate (HDEHP)

- CAS : 298-07-7

- Structure : Two branched 2-ethylhexyl (C8) groups attached to a phosphate group.

- Formula : C16H35O4P

- Molecular Weight : 322.42 g/mol

- Properties : Density 0.965 g/mL, used as a liquid-liquid extractant for rare earth metals .

- Key Difference : Branched alkyl chains (C8) vs. linear dodecyl (C12) with ethoxy spacers. HDEHP’s branching reduces packing efficiency, enhancing solubility in organic solvents .

Bis(2-ethylhexyl) Adipate (DEHA)

- CAS : 103-23-1

- Structure : Two 2-ethylhexyl groups esterified to adipic acid (hexanedioic acid).

- Formula : C22H42O4

- Molecular Weight : 370.57 g/mol

- Properties : Common plasticizer with low volatility and moderate biodegradability .

- Key Difference : Adipate ester vs. phosphate ester. DEHA lacks the phosphate group, reducing polarity and metal-chelating ability .

Bis(2-butoxyethyl) Hydroxyethyl Phosphate

- CAS : 1477494-86-2

- Structure : Two butoxyethyl groups and a hydroxyethyl group attached to phosphate.

- Formula: Not fully detailed in evidence, but includes hydroxyl (-OH) for increased hydrophilicity.

- Key Difference : Hydroxyethyl group enhances water solubility compared to the fully alkylated main compound .

Physical and Chemical Properties

Biological Activity

Bis(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) hydrogen phosphate (often abbreviated as DODE-PE) is a phosphoric acid derivative characterized by its unique structure, which includes long aliphatic chains and ether linkages. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

- Chemical Formula : C18H39O7P

- Molecular Weight : 396.47 g/mol

- CAS Number : 3055-93-4

- Density : Approximately 0.9 g/cm³

- Boiling Point : 371.1 °C

- Melting Point : 165 °C

Biological Activity Overview

DODE-PE exhibits several biological activities, primarily related to its role in cell membrane dynamics and potential therapeutic applications. Its amphiphilic nature allows it to interact with lipid membranes, influencing various cellular processes.

- Membrane Interaction : DODE-PE can integrate into lipid bilayers, altering membrane fluidity and permeability, which may affect the function of membrane proteins and receptors.

- Antioxidant Properties : Preliminary studies suggest that DODE-PE may have antioxidant effects, potentially scavenging free radicals and protecting cells from oxidative stress.

- Pharmacokinetics : Its structure allows for favorable absorption and distribution properties, making it a candidate for drug formulation as an excipient.

In Vitro Studies

A study conducted on the antioxidant activity of similar phosphoric acid derivatives indicated that compounds with long hydrophobic chains exhibit significant radical scavenging abilities. The IC50 values for these compounds ranged from 8 to 10 µg/mL against various free radicals, suggesting a potential protective role against oxidative damage .

Pharmacological Applications

DODE-PE has been evaluated for its utility in drug formulations:

- Excipient Role : As a pharmaceutical excipient, it enhances the solubility and stability of active pharmaceutical ingredients (APIs). Its ability to form micelles can improve the bioavailability of poorly soluble drugs.

- Cellular Uptake Studies : Research indicates that DODE-PE can facilitate the uptake of certain drugs into cells, enhancing their therapeutic efficacy .

Comparative Analysis of Biological Activity

Q & A

Advanced Research Question

- Density Functional Theory (DFT): Calculate binding energies between the phosphate group and target metal ions (e.g., rare earth elements).

- Molecular Dynamics (MD): Simulate self-assembly behavior in aqueous systems, focusing on polyethoxy chain flexibility and micelle formation.

- Tools: Software like Gaussian or ORCA, validated against experimental extraction efficiency data .

How does the polyethoxy chain length influence its application in membrane separation technologies?

Advanced Research Question

The hydrophilic polyethoxy moiety enhances:

- Solubility: Increased water compatibility compared to shorter-chain analogs (e.g., DEHPA).

- Selectivity: Tailored pore size in polymer membranes for ion-selective transport.

- Experimental Design: Test permeability using diffusion cells with model ions (e.g., Na/K) and compare with DEHPA-based membranes .

What strategies resolve contradictions in solubility data reported for this compound?

Advanced Research Question

- Systematic Solvent Screening: Use Hansen solubility parameters to identify optimal solvents (e.g., DMF, THF).

- Dynamic Light Scattering (DLS): Detect micelle formation in aqueous solutions, which may obscure true solubility.

- Reference Standards: Cross-validate with structurally similar compounds (e.g., DEHPA solubility in hexane: ~0.1 g/mL ).

What safety protocols are critical for handling this compound in laboratory environments?

Basic Research Question

- Personal Protective Equipment (PPE): Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS H314 ).

- Ventilation: Use fume hoods to avoid inhalation of aerosols.

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How can researchers design experiments to assess its environmental impact, particularly aquatic toxicity?

Advanced Research Question

- Acute Toxicity Assays: Use Daphnia magna or zebrafish embryos to determine LC50 values.

- Biodegradation Studies: Monitor phosphate ester degradation via COD (Chemical Oxygen Demand) in OECD 301B tests.

- Ecotoxicity Modeling: QSAR (Quantitative Structure-Activity Relationship) tools to predict bioaccumulation potential .

What role does this compound play in the formation of self-assembled nanostructures?

Advanced Research Question

The amphiphilic structure enables:

- Micelle Formation: Critical micelle concentration (CMC) determined via surface tension measurements.

- Vesicle Engineering: Stabilize lipid bilayers for drug delivery systems.

- Characterization: Cryo-TEM or SAXS to analyze nanostructure morphology .

How can researchers optimize experimental conditions for metal ion extraction using this compound?

Advanced Research Question

- pH Dependence: Perform liquid-liquid extraction at varying pH (2–6) to identify optimal binding (e.g., La extraction peaks at pH 3.5).

- Counterion Effects: Test synergists (e.g., TOPO) to enhance selectivity.

- Kinetic Studies: Use stopped-flow spectrophotometry to measure extraction rates .

What analytical techniques are most effective for quantifying trace impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.